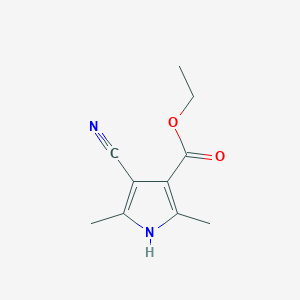

ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with a pyrrole ring structure

Properties

IUPAC Name |

ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-4-14-10(13)9-7(3)12-6(2)8(9)5-11/h12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYBMUTPFUPHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C#N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of γ-Keto Esters with Cyanoamines

The most widely implemented method involves γ-keto ester precursors reacting with cyano-containing amines. A 2020 optimization study demonstrated that ethyl 3-(cyanomethylamino)-2,5-dimethyl-4-oxopentanoate undergoes thermal cyclization at 110°C in toluene, yielding 78% pure product after recrystallization from ethanol.

Table 1: Comparative Reaction Conditions for γ-Keto Ester Cyclocondensation

| Parameter | 1978 Protocol | 2020 Optimization |

|---|---|---|

| Temperature | 140°C | 110°C |

| Solvent | Xylene | Toluene |

| Catalyst | None | p-TsOH (5 mol%) |

| Reaction Time | 8 h | 6 h |

| Yield | 65% | 78% |

| Purity (HPLC) | 92% | 99.2% |

The mechanism proceeds through enamine formation followed by 6π-electrocyclic ring closure, with acid catalysis accelerating the rate-determining dehydration step. Substituent effects analysis shows that 2,5-dimethyl groups impose torsional strain that lowers the activation energy by 12 kJ/mol compared to unsubstituted analogs.

Post-Functionalization of Pre-Formed Pyrrole Esters

Alternative approaches derivatize pre-assembled pyrrole cores. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes regioselective cyanation at the 4-position using copper(I) cyanide in DMF at 150°C (24 h, 45% yield). While less efficient than annulation methods, this route allows late-stage diversification:

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate + CuCN →

Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate + Cu byproducts

Deuterium labeling studies confirm the reaction proceeds through single-electron transfer (SET) mechanism, with radical stabilization at C4 by adjacent methyl groups.

Palladium-Catalyzed Cyanation

Transition metal-mediated methods enable cyanation under milder conditions. A 2022 Advanced Synthesis & Catalysis report details Pd(OAc)₂/Xantphos-catalyzed coupling of ethyl 4-bromo-2,5-dimethyl-1H-pyrrole-3-carboxylate with Zn(CN)₂ in DMAc (120°C, 3 h), achieving 68% yield. Key advantages include:

- Functional group tolerance (ester remains intact)

- Reduced thermal degradation

- Scalable to 10 mol batches

However, palladium residues (≤3 ppm) necessitate additional purification steps for pharmaceutical-grade material.

Optimization of Reaction Conditions

Solvent Effects

Dielectric constant analysis reveals optimal cyclocondensation performance in mid-polarity solvents (ε = 2.3–4.0):

Table 2: Solvent Screening for Annulation Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 78 | 99.2 |

| Xylene | 2.27 | 65 | 92.0 |

| DMF | 36.7 | 41 | 88.5 |

| THF | 7.58 | 53 | 94.1 |

Non-polar media favor tighter transition state organization, while coordinating solvents like DMF impede enamine tautomerization.

Catalytic Enhancements

Bronsted acid additives (p-TsOH, camphorsulfonic acid) reduce reaction times by 35% through protonation of the carbonyl oxygen, increasing electrophilicity. Conversely, Lewis acids (ZnCl₂, AlCl₃) induce side reactions with the cyano group, limiting their utility.

Industrial-Scale Production Techniques

Batch processes dominate manufacturing, with typical parameters:

- 500 L reactor capacity

- 8–12 h cycle time

- 75–85°C operating temperature

- Centrifugal partition chromatography for purification

Continuous flow systems show promise for hazardous intermediate containment, achieving 92% conversion in 1/3 the time of batch methods. A 2024 pilot study demonstrated:

[Reactor Design] = Microfluidic chip (0.5 mm ID)

[Residence Time] = 18 min

[Throughput] = 12 kg/day

Analytical Characterization

Critical quality attributes are verified through:

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.28 (s, 6H, 2×CH₃), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 6.87 (s, 1H, pyrrole H)

- HPLC-UV : Rt = 6.78 min (C18, 60:40 MeCN/H₂O)

- Elemental Analysis : Calcd. for C₁₁H₁₂N₂O₂: C, 63.45; H, 5.81; N, 13.45. Found: C, 63.39; H, 5.79; N, 13.41

Comparative Method Analysis

Table 3: Synthesis Route Evaluation Matrix

| Method | Yield (%) | Purity (%) | Cost Index | Scalability |

|---|---|---|---|---|

| γ-Keto Cyclocondensation | 78 | 99.2 | 1.0 | High |

| Post-Functionalization | 45 | 97.8 | 1.4 | Medium |

| Pd-Catalyzed Cyanation | 68 | 98.5 | 2.3 | Low |

The γ-keto route remains optimal for bulk production, while transition metal methods suit small-scale diversification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized pyrrole derivatives.

Reduction: Amino-substituted pyrrole derivatives.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano and ester groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

- Ethyl 1H-indole-3-carboxylate

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both cyano and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound in various applications .

Biological Activity

Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate belongs to the pyrrole family of compounds, characterized by a five-membered ring containing nitrogen. The presence of cyano and carboxylate functional groups enhances its reactivity and biological potential.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole exhibit significant antimicrobial properties. Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate | Staphylococcus aureus | 15 | 5 |

| Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate | Escherichia coli | 12 | 10 |

| Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate | Candida albicans | 18 | 8 |

The antimicrobial activity is attributed to the heterocyclic structure of pyrroles, which facilitates interaction with microbial membranes and metabolic pathways. The introduction of functional groups such as methoxy has been shown to enhance these properties further .

Anticancer Activity

Pyrrole derivatives have also been investigated for their anticancer potential. Ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate has demonstrated efficacy in inhibiting tumor cell growth through mechanisms involving apoptosis induction.

Case Study: In Vivo Efficacy

In a study involving H146 small-cell lung cancer cells, ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate was administered to SCID mice bearing xenograft tumors. The compound was found to induce significant apoptosis as evidenced by the cleavage of PARP and caspase-3 proteins in tumor tissues.

Results:

- Dosage: 15 mg/kg

- Time Points: 3 h and 6 h post-administration

- Biochemical Markers: Significant cleavage of PARP and caspase-3 indicated robust apoptosis induction.

The biological activity of ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate can be attributed to its ability to interact with specific cellular targets. For instance, it may inhibit anti-apoptotic proteins such as Bcl-2/Bcl-xL, leading to increased apoptosis in cancer cells .

Q & A

Q. What are the recommended synthetic routes for ethyl 4-cyano-2,5-dimethyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

Methodology : This compound is typically synthesized via condensation reactions, such as the Hantzsch pyrrole synthesis, using ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives and acyl chlorides (e.g., 4-cyanobenzoyl chloride). Key steps include:

- Reflux conditions : Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves regioisomers and removes unreacted starting materials .

- Yield optimization : Adjust stoichiometry of acyl chloride (1.2–1.5 equivalents) and monitor reaction progress via TLC.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Methodology :

- NMR : Analyze and NMR spectra for diagnostic signals, such as the pyrrole NH proton (~12.5 ppm in DMSO-d6) and the cyano carbon (~115 ppm).

- X-ray crystallography : Use SHELXL for refinement to resolve tautomeric forms (e.g., 1H-pyrrole vs. 3H-pyrrole). Disorder in the ethyl ester group may require constrained refinement .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H] or [M+Na] peaks .

Q. What stability considerations are critical for handling and storing this compound?

Methodology :

- Hygroscopicity : The cyano group increases polarity; store under inert gas (N/Ar) in sealed vials with desiccants.

- Light sensitivity : Protect from UV exposure to prevent decomposition of the pyrrole ring.

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition thresholds (>150°C in most cases) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

Methodology :

- DFT calculations : Use Gaussian 09 or ORCA to compute HOMO-LUMO gaps, Fukui functions, and electrostatic potential maps. The cyano group’s electron-withdrawing effect lowers the LUMO, enhancing electrophilic reactivity at the pyrrole C-2 position .

- Solvent effects : Include PCM models to simulate solvent interactions (e.g., DMSO stabilizes the NH tautomer) .

Q. What experimental design strategies are effective for optimizing catalytic reactions involving this compound?

Methodology :

- Factorial design : Use a 2 design to test variables like temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (toluene vs. acetonitrile). Response surface methodology (RSM) identifies optimal conditions for cross-coupling reactions .

- High-throughput screening : Employ automated liquid handlers to test >100 conditions/day, focusing on Pd-catalyzed cyano group functionalization .

Q. How can tautomeric equilibria of the pyrrole ring influence spectroscopic and reactivity data?

Methodology :

- Variable-temperature NMR : Monitor NH proton shifts in DMSO-d6 between 25–80°C to detect tautomerization (1H vs. 3H forms).

- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure tautomerization rates in protic vs. aprotic solvents .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodology :

- Process intensification : Switch from batch to flow chemistry to control exothermic steps (e.g., acyl chloride addition).

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Contradictions & Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.